

Spectroscopic Profile of Deoxoartemisinin: A Technical Guide

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Compound of Interest

Compound Name: Deoxoartemisinin

Cat. No.: B1224473

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This technical guide provides a comprehensive overview of the key spectroscopic data for **deoxoartemisinin**, a potent antimalarial agent and a derivative of artemisinin. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a valuable resource for its identification, characterization, and further development in medicinal chemistry.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a critical tool for confirming the molecular weight and elemental composition of **deoxoartemisinin**.

Table 1: Mass Spectrometry Data for **Deoxoartemisinin**

Ion	Observed m/z
[M+H] ⁺	269.1739
[M+Na] ⁺	291.1557

Fragmentation Pattern: The fragmentation of **deoxoartemisinin** in the mass spectrometer provides valuable structural information. Key fragment ions are generated through successive loss of water (H₂O) and carbon monoxide (CO) molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is indispensable for elucidating the detailed molecular structure of **deoxoartemisinin**. The ^1H and ^{13}C NMR data provide insights into the chemical environment of each proton and carbon atom in the molecule.

Table 2: ^1H NMR Spectroscopic Data for **Deoxoartemisinin**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	4.15	m	6.2
3	1.45	s	
4	1.48 / 1.98	m	
5	1.93	m	
5a	2.58	m	
6	1.20	d	6.1
7	1.35 / 1.69	m	
8	1.75 / 1.88	m	
8a	1.80	m	
9	2.35	m	
10	3.35 / 3.75	m	6.1
12a	5.38	s	
13	0.95	d	

Table 3: ^{13}C NMR Spectroscopic Data for **Deoxoartemisinin**

Position	Chemical Shift (δ , ppm)
2	65.8
3	104.3
4	37.5
5	24.7
5a	51.9
6	44.8
7	24.5
8	36.3
8a	34.4
9	30.2
10	70.2
12a	102.5
13	20.5
14	12.9
15	26.1

Infrared (IR) Spectroscopy Data

While a specific, complete IR spectrum for **deoxoartemisinin** is not readily available in the surveyed literature, the expected characteristic absorption bands can be inferred from the functional groups present in its structure and from the spectra of closely related artemisinin derivatives.

Table 4: Expected Characteristic IR Absorption Bands for **Deoxoartemisinin**

Functional Group	Expected Absorption Range (cm ⁻¹)	Vibration Type
C-H (alkane)	2850 - 3000	Stretching
C-O (ether/peroxide)	1000 - 1300	Stretching
C-O-C (cyclic ether)	1070 - 1150	Asymmetric Stretching
Peroxide (O-O)	820 - 880	Stretching (often weak)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data, based on methodologies reported for artemisinin and its derivatives.

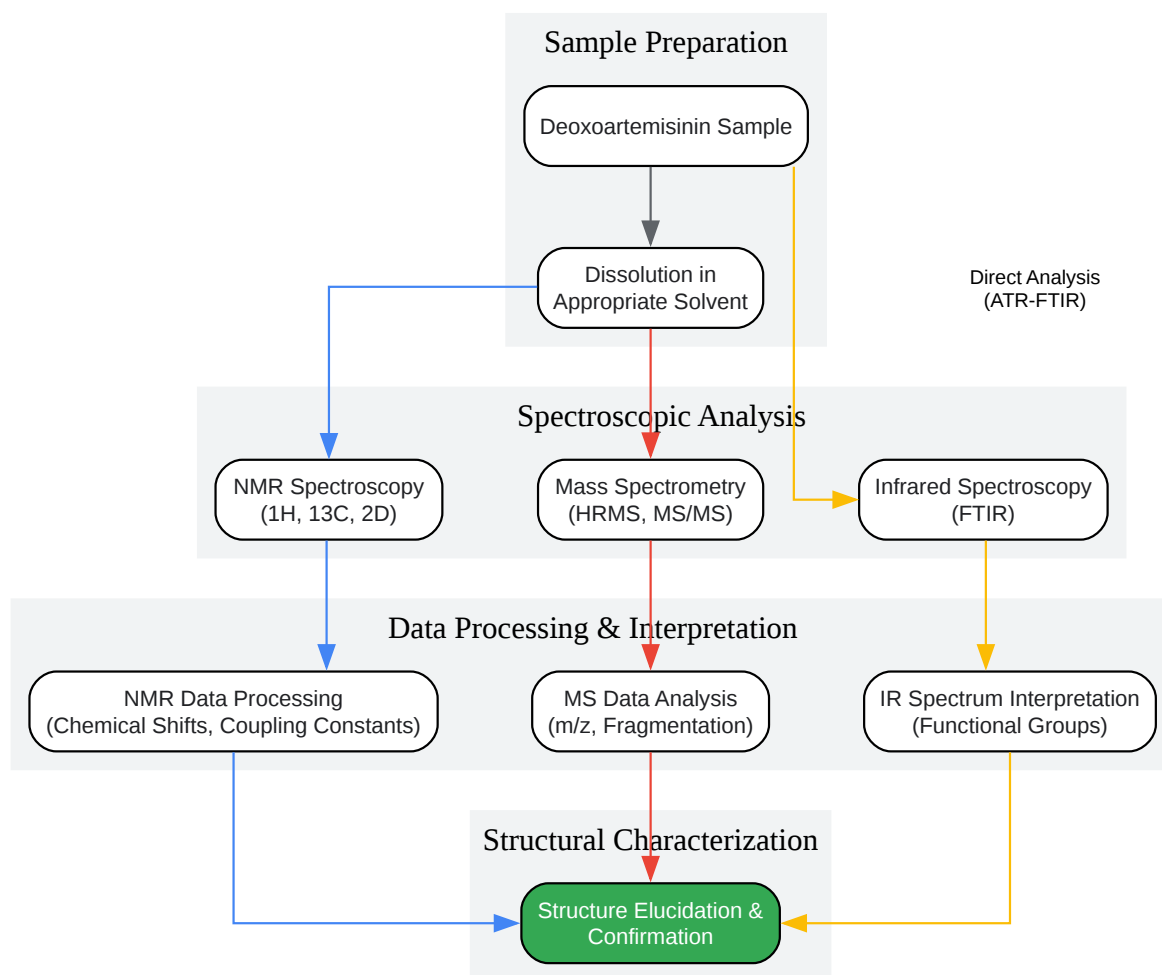
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a Bruker NMR spectrometer operating at frequencies such as 400 or 600 MHz for ¹H and 100 or 150 MHz for ¹³C, respectively. Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing. Standard pulse sequences are used for acquiring 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra.

Mass Spectrometry (MS): High-resolution mass spectra are typically acquired using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is often performed in positive ion mode. The instrument is calibrated using a standard solution to ensure mass accuracy. Samples are introduced into the mass spectrometer via direct infusion or after separation by ultra-performance liquid chromatography (UPLC).

Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used for rapid analysis of solid or liquid samples with minimal preparation. Spectra are typically recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a natural product derivative like **deoxoartemisinin**.



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Caption: General workflow for spectroscopic analysis.

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